GnetifolinN

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

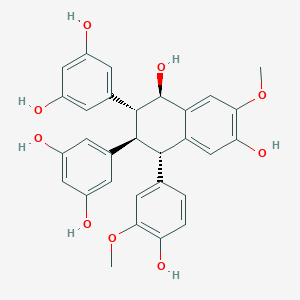

Molecular Formula |

C30H28O9 |

|---|---|

Molecular Weight |

532.5 g/mol |

IUPAC Name |

(1R,2R,3R,4S)-2,3-bis(3,5-dihydroxyphenyl)-4-(4-hydroxy-3-methoxyphenyl)-7-methoxy-1,2,3,4-tetrahydronaphthalene-1,6-diol |

InChI |

InChI=1S/C30H28O9/c1-38-25-9-14(3-4-23(25)35)27-21-12-24(36)26(39-2)13-22(21)30(37)29(16-7-19(33)11-20(34)8-16)28(27)15-5-17(31)10-18(32)6-15/h3-13,27-37H,1-2H3/t27-,28+,29-,30-/m0/s1 |

InChI Key |

CVJLPJHMPGEFCA-XJYHXZFBSA-N |

Isomeric SMILES |

COC1=C(C=CC(=C1)[C@@H]2[C@H]([C@@H]([C@H](C3=CC(=C(C=C23)O)OC)O)C4=CC(=CC(=C4)O)O)C5=CC(=CC(=C5)O)O)O |

Canonical SMILES |

COC1=C(C=CC(=C1)C2C(C(C(C3=CC(=C(C=C23)O)OC)O)C4=CC(=CC(=C4)O)O)C5=CC(=CC(=C5)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Gnetifolin N: Unraveling the Mechanism of Action in Neuronal Cells - A Review of Available Literature

This technical guide is intended for researchers, scientists, and drug development professionals interested in the potential neuroprotective properties of Gnetifolin N. Given the nascent stage of research on this specific molecule, this document will focus on established mechanisms of similar compounds and relevant signaling pathways, providing a framework for prospective studies.

Potential Mechanisms of Neuroprotection

Based on the actions of structurally related stilbenoids and other neuroprotective agents, the putative mechanisms of Gnetifolin N in neuronal cells could involve:

-

Antioxidant Activity: Many neurodegenerative diseases are associated with oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the ability of the cell to detoxify them. Neuroprotective compounds often exert their effects by scavenging free radicals and upregulating endogenous antioxidant defense mechanisms. Studies on various natural compounds have demonstrated their ability to protect neuronal cells, such as the human neuroblastoma cell line SH-SY5Y, from oxidative stress-induced damage.[1][2]

-

Modulation of Sirtuin (SIRT1) Signaling: Sirtuin 1 (SIRT1) is a NAD+-dependent deacetylase that plays a crucial role in neuronal survival, mitochondrial function, and protection against oxidative stress.[3][4] Activation of the SIRT1 pathway has been shown to be neuroprotective in various models of neurodegenerative diseases.[5][6] Some natural compounds have been identified as SIRT1 activators.

-

Inhibition of Monoamine Oxidase A (MAO-A): Monoamine oxidase A is an enzyme involved in the breakdown of neurotransmitters such as serotonin, norepinephrine, and dopamine. Inhibition of MAO-A can increase the levels of these neurotransmitters and has been a therapeutic strategy for depression and some neurodegenerative disorders.[7][8] Excessive MAO-A activity can contribute to oxidative stress.[7]

Key Signaling Pathways in Neuronal Survival

The following signaling pathways are fundamental to neuronal health and are often modulated by neuroprotective compounds. Future research on Gnetifolin N should investigate its potential interactions with these pathways.

-

NGF Signaling Pathway: Nerve Growth Factor (NGF) is a neurotrophin essential for the survival, development, and function of neurons.[9] NGF binds to its receptors, TrkA and p75NTR, to activate downstream signaling cascades, including the PI3K/Akt and MAPK pathways, which promote cell survival and differentiation.[10][11][12]

NGF signaling cascade. -

SIRT1-Mediated Neuroprotection: SIRT1 activation can lead to the deacetylation of various substrates, influencing transcription factors and promoting cellular stress resistance.

Hypothetical SIRT1 activation by Gnetifolin N.

Methodologies for Future Investigation

To elucidate the precise mechanism of action of Gnetifolin N in neuronal cells, a systematic experimental approach is required. The following are standard methodologies employed in the field of neuropharmacology.

Cell Culture and Treatment

-

Cell Line: The human neuroblastoma SH-SY5Y cell line is a widely used model for studying neurodegenerative diseases and neuroprotective agents. These cells can be differentiated into a more mature neuronal phenotype using agents like retinoic acid.

-

Primary Neuronal Cultures: For more physiologically relevant studies, primary cortical or hippocampal neurons can be isolated from embryonic rodents.[13][14]

-

Induction of Neuronal Damage: To model neurodegenerative conditions, neuronal cultures can be exposed to various toxins, such as 6-hydroxydopamine (6-OHDA) to mimic Parkinson's disease, or hydrogen peroxide (H₂O₂) to induce oxidative stress.[15]

Assessment of Neuroprotection

-

Cell Viability Assays: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to quantify cell viability and cytotoxicity.

-

Lactate Dehydrogenase (LDH) Assay: This assay measures the release of LDH from damaged cells into the culture medium as an indicator of cytotoxicity.

-

Morphological Analysis: Microscopic examination of cell morphology, including neurite outgrowth and signs of apoptosis (e.g., cell shrinkage, membrane blebbing), can provide qualitative evidence of neuroprotection.

Mechanistic Studies

-

Western Blotting: This technique is essential for quantifying the expression levels of specific proteins involved in signaling pathways (e.g., phosphorylated forms of Akt and MAPK), apoptosis (e.g., Bcl-2, Bax, cleaved caspase-3), and antioxidant responses (e.g., Nrf2, HO-1).

-

Quantitative PCR (qPCR): To measure changes in the gene expression of target proteins at the mRNA level.

-

Enzyme Activity Assays: To determine the direct inhibitory or activating effect of Gnetifolin N on specific enzymes, such as MAO-A or SIRT1.

-

Measurement of Reactive Oxygen Species (ROS): Cellular ROS levels can be quantified using fluorescent probes like 2',7'-dichlorofluorescein diacetate (DCFDA).

Below is a generalized workflow for investigating the neuroprotective effects of a novel compound.

Quantitative Data from Related Studies

While no quantitative data for Gnetifolin N is available, the following table summarizes data for other neuroprotective compounds to provide a reference for the types of quantitative endpoints that are critical in this area of research.

| Compound | Cell Line | Toxin/Stress | Assay | Endpoint | Result |

| Genistein | SH-SY5Y | Rotenone (50 µM) | MTT | Cell Viability | Increased to ~80% of control |

| Arzanol | Differentiated SH-SY5Y | H₂O₂ (0.5 mM) | DCFDA | ROS Production | Significant reduction |

| Luteolin-7-O-Glucoside | SH-SY5Y | 6-OHDA (100 µM) | MTT | Cell Viability | ~13% increase vs. 6-OHDA |

Conclusion

The exploration of Gnetifolin N's mechanism of action in neuronal cells is a promising area for future research. Although direct evidence is currently lacking, the established neuroprotective roles of similar compounds and the well-characterized signaling pathways involved in neuronal survival provide a solid foundation for designing and conducting rigorous scientific investigations. The methodologies and conceptual frameworks presented in this guide are intended to serve as a resource for researchers aiming to unravel the potential therapeutic benefits of Gnetifolin N for neurological disorders. Further studies are imperative to isolate and characterize its specific molecular targets and signaling cascades.

References

- 1. Protective Effect of Arzanol against H2O2-Induced Oxidative Stress Damage in Differentiated and Undifferentiated SH-SY5Y Cells [mdpi.com]

- 2. biorxiv.org [biorxiv.org]

- 3. SIRT1 Promotes Neuronal Fortification in Neurodegenerative Diseases through Attenuation of Pathological Hallmarks and Enhancement of Cellular Lifespan - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Brain activation of SIRT1: role in neuropathology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sirt1 mediates neuroprotection from mutant huntingtin by activation of the TORC1 and CREB transcriptional pathway [dspace.mit.edu]

- 6. Sirt1 Mediates Neuroprotection from Mutant Huntingtin by Activation of TORC1 and CREB Transcriptional Pathway [dash.harvard.edu]

- 7. Inhibition of Excessive Monoamine Oxidase A/B Activity Protects Against Stress-induced Neuronal Death in Huntington Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Differential inhibition of neuronal and extraneuronal monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. sinobiological.com [sinobiological.com]

- 13. Culturing hippocampal neurons | Springer Nature Experiments [experiments.springernature.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

The Biological Activity of Gnetifolin N and Related Stilbenoids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gnetifolin N, a stilbenoid found in various Gnetum species, belongs to a class of polyphenolic compounds that have garnered significant scientific interest for their diverse biological activities. Stilbenoids, including the well-studied resveratrol, are recognized for their potential therapeutic applications in a range of diseases. This technical guide provides a comprehensive overview of the current understanding of the biological activities of Gnetifolin N and its related stilbenoids, with a focus on their anti-cancer, anti-inflammatory, and neuroprotective effects. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying signaling pathways to support further research and drug development efforts in this promising area.

Anti-Cancer Activity

Stilbenoids have demonstrated notable anti-proliferative and pro-apoptotic effects across various cancer cell lines. While specific data for Gnetifolin N is limited, studies on closely related stilbenoids like Gnetin C provide valuable insights into the potential anti-cancer mechanisms.

Quantitative Data: Cytotoxicity of Stilbenoids against Cancer Cell Lines

The following table summarizes the 50% inhibitory concentration (IC50) values of Gnetin C and other stilbenoids against several human cancer cell lines. This data is crucial for assessing the potency and selectivity of these compounds.

| Compound/Extract | Cell Line | IC50 (µM) | Reference |

| Gnetin C | HL60 (Human promyelocytic leukemia) | 13 | [1] |

| Gnetin C | LNCaP (Human prostate adenocarcinoma) | - | [1] |

| Gnetin C | PC3 (Human prostate adenocarcinoma) | - | [1] |

| Gnetin C | MCF7 (Human breast adenocarcinoma) | - | [1] |

| Gnetin C | HT-29 (Human colorectal adenocarcinoma) | - | [1] |

| Gnetin C | PANC-1 (Human pancreatic carcinoma) | - | [1] |

| Gnetin C | AsPC1 (Human pancreatic adenocarcinoma) | - | [1] |

Experimental Protocols

The cytotoxic effects of stilbenoids are commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Cancer cells (e.g., MCF-7, HeLa, A549, HepG2) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: Cells are treated with various concentrations of the stilbenoid compound (e.g., Gnetifolin N) for 24, 48, or 72 hours.

-

MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours at 37°C.

-

Formazan Solubilization: The formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

Apoptosis induction is a key mechanism of anti-cancer agents. The Annexin V/Propidium Iodide (PI) assay followed by flow cytometry is a standard method to quantify apoptotic and necrotic cells.[2][3]

-

Cell Treatment: Cancer cells are treated with the stilbenoid compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.

-

Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Signaling Pathways in Anti-Cancer Activity

Stilbenoids, including Gnetin C, have been shown to modulate key signaling pathways involved in cancer cell proliferation, survival, and apoptosis. The ERK1/2 and AKT/mTOR pathways are prominent targets.[1]

Anti-Inflammatory Activity

Gnetifolin N and related stilbenoids exhibit potent anti-inflammatory properties by modulating key inflammatory mediators and signaling pathways.

Quantitative Data: Inhibition of Inflammatory Markers

While specific IC50 values for Gnetifolin N are not extensively reported, the general activity of stilbenoids in inhibiting inflammatory markers provides a basis for understanding its potential.

| Assay | Cell Line | Effect |

| Nitric Oxide (NO) Production | RAW 264.7 | Inhibition |

| Tumor Necrosis Factor-alpha (TNF-α) Release | RAW 264.7 | Inhibition |

| Interleukin-6 (IL-6) Release | RAW 264.7 | Inhibition |

| Cyclooxygenase-2 (COX-2) Expression | RAW 264.7 | Inhibition |

| Inducible Nitric Oxide Synthase (iNOS) Expression | RAW 264.7 | Inhibition |

Experimental Protocols

-

Cell Seeding and Treatment: RAW 264.7 macrophages are seeded in 96-well plates and pre-treated with various concentrations of Gnetifolin N for 1 hour.

-

LPS Stimulation: Cells are then stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.

-

Griess Assay: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

-

Absorbance Measurement: The absorbance is measured at 540 nm. A standard curve of sodium nitrite is used to quantify the nitrite concentration.

-

Cell Culture and Treatment: RAW 264.7 cells are treated as described in the NO production assay.

-

Supernatant Collection: After 24 hours of LPS stimulation, the cell culture supernatant is collected.

-

ELISA: The concentrations of TNF-α and IL-6 in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

Cell Lysis: RAW 264.7 cells, after treatment with Gnetifolin N and LPS, are lysed to extract total protein.

-

Protein Quantification: Protein concentration is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin).

-

Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways in Anti-Inflammatory Activity

The anti-inflammatory effects of stilbenoids are largely attributed to their ability to inhibit the NF-κB and MAPK signaling pathways, which are central regulators of inflammatory gene expression.

Neuroprotective Activity

Stilbenoids have shown promise in protecting neuronal cells from oxidative stress and apoptosis, key events in the pathogenesis of neurodegenerative diseases.

Experimental Protocols

The human neuroblastoma cell line SH-SY5Y is a common model for studying neuroprotection.

-

Cell Culture and Differentiation: SH-SY5Y cells are cultured and can be differentiated into a more mature neuronal phenotype using retinoic acid.

-

Compound Pre-treatment: Cells are pre-treated with various concentrations of Gnetifolin N for a specified period (e.g., 24 hours).

-

Induction of Oxidative Stress: Neurotoxicity is induced by exposing the cells to an oxidative agent such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).

-

Cell Viability Assessment: Cell viability is measured using the MTT assay, as described previously.

-

Apoptosis Assessment: Apoptosis can be quantified using the Annexin V/PI staining method and flow cytometry.

Signaling Pathways in Neuroprotection

The neuroprotective effects of stilbenoids are often linked to their antioxidant properties and their ability to modulate signaling pathways involved in cell survival and apoptosis. The activation of pro-survival pathways and inhibition of pro-apoptotic pathways are key mechanisms.

Conclusion

Gnetifolin N and its related stilbenoids represent a promising class of natural compounds with significant potential for therapeutic development. Their demonstrated anti-cancer, anti-inflammatory, and neuroprotective activities, mediated through the modulation of key cellular signaling pathways, warrant further investigation. This technical guide provides a foundational overview for researchers and drug development professionals, highlighting the available data, experimental methodologies, and mechanistic insights. Future research should focus on obtaining more specific quantitative data for Gnetifolin N, elucidating its precise mechanisms of action, and evaluating its efficacy and safety in preclinical and clinical studies. The continued exploration of Gnetifolin N and other stilbenoids holds the potential to yield novel and effective treatments for a variety of human diseases.

References

- 1. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

Gnetifolin N: A Comprehensive Technical Guide to its Natural Sources and Occurrence

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gnetifolin N, a dimeric stilbenoid, has garnered interest within the scientific community for its potential therapeutic properties. This technical guide provides an in-depth overview of the natural sources, isolation methodologies, and quantitative occurrence of Gnetifolin N. Furthermore, it elucidates the potential signaling pathways through which Gnetifolin N and related Gnetum stilbenoids may exert their biological effects, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Natural Occurrence of Gnetifolin N

Gnetifolin N is a naturally occurring phytochemical primarily found in plants belonging to the genus Gnetum. This genus comprises approximately 30-40 species of gymnosperms, which are mainly distributed in tropical regions of Asia and Africa.[1] The lianas (woody vines) of these plants are a particularly rich source of a diverse array of stilbenoids, including Gnetifolin N.

Key plant species identified as natural sources of Gnetifolin N and other related stilbenoids include:

-

Gnetum montanum Markgr.: The lianas of this species are a significant source of various stilbenoids, and Gnetifolin N has been successfully isolated from this plant.[2] Gnetum montanum is distributed in the northern mountainous regions of Vietnam and is utilized in traditional medicine.[3]

-

Gnetum microcarpum Blume: While Gnetifolin N itself has not been explicitly reported in all studies of this species, the lianas of Gnetum microcarpum have been shown to yield a variety of other stilbenoids, including Gnetifolin M, indicating its potential as a source.[4]

-

Gnetum gnemon L.: Commonly known as melinjo, the seeds of this plant are a known source of various stilbenoids, including resveratrol dimers like gnetin C.[5][6]

-

Gnetum parvifolium (Warb.) C.Y. Cheng: The lianas of this species have also been found to contain various stilbenoid dimers.[2]

Quantitative Data on Stilbenoid Content in Gnetum Species

The concentration of Gnetifolin N and other stilbenoids can vary depending on the plant species, geographical location, and the part of the plant being analyzed. The following table summarizes the available quantitative data on the yield of stilbenoids from various Gnetum species. It is important to note that specific yield data for Gnetifolin N is limited in the currently available literature.

| Plant Species | Plant Part | Compound | Extraction Method | Yield | Reference |

| Gnetum microcarpum | Lianas | Gnetifolin M | Acetone extraction followed by chromatographic separation | 2.5 mg from 2 kg of dried plant material | [4] |

| Gnetum microcarpum | Lianas | Malaysianol F (a new stilbene trimer) | Acetone extraction followed by chromatographic separation | 6.2 mg from 2 kg of dried plant material | [4] |

| Gnetum microcarpum | Lianas | Gnetol | Acetone extraction followed by chromatographic separation | 3.5 mg from 2 kg of dried plant material | [4] |

| Gnetum montanum | Stem | Gnetifolin E | Methanol extraction followed by chromatographic separation | Not specified | [7] |

| Gnetum montanum | Stem | Gnetifolin K | Methanol extraction followed by chromatographic separation | Not specified | [7] |

| Gnetum gnemon | Seeds (endosperms) | Gnetin C | 55% aqueous ethanol extraction followed by chromatographic separation | 1.15 g from 150 g of extract | [8] |

Experimental Protocols

General Experimental Workflow for Stilbenoid Isolation

The isolation of Gnetifolin N and other stilbenoids from Gnetum species typically involves a multi-step process encompassing extraction, fractionation, and purification. The following diagram illustrates a general workflow based on methodologies reported in the literature.[9]

Detailed Methodology for Extraction and Isolation of Stilbenoids from Gnetum microcarpum

The following protocol is a detailed representation of a method successfully used for the isolation of stilbenoids from the lianas of Gnetum microcarpum.[4] This protocol can be adapted for the isolation of Gnetifolin N from other Gnetum species.

1. Plant Material Preparation:

-

Air-dry the lianas of the Gnetum species.

-

Grind the dried plant material into a fine powder.

2. Extraction:

-

Macerate the powdered plant material (e.g., 2 kg) with a suitable organic solvent, such as acetone (e.g., 3 x 10 L), at room temperature for an extended period (e.g., 3 days per extraction).

-

Combine the solvent extracts and evaporate under reduced pressure to obtain the crude extract.

3. Fractionation (Vacuum Liquid Chromatography - VLC):

-

Subject the crude extract to VLC on a silica gel column.

-

Elute the column with a gradient of solvents, typically starting with a non-polar solvent system (e.g., n-hexane-chloroform) and gradually increasing the polarity (e.g., chloroform-ethyl acetate, ethyl acetate-methanol).

-

Collect the fractions and monitor their composition using Thin Layer Chromatography (TLC).

4. Purification (Column Chromatography and HPLC):

-

Subject the stilbenoid-containing fractions obtained from VLC to further purification using column chromatography on silica gel or Sephadex LH-20.

-

Use isocratic or gradient elution with appropriate solvent systems to separate individual compounds.

-

For final purification, utilize preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase.

5. Structural Characterization:

-

Elucidate the structures of the isolated compounds using spectroscopic techniques, including:

-

1D NMR: ¹H and ¹³C NMR spectroscopy to determine the basic carbon-hydrogen framework.

-

2D NMR: COSY, HSQC, and HMBC experiments to establish connectivity and stereochemistry.

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition of the compounds.

-

Signaling Pathways

While the specific signaling pathways of Gnetifolin N are not yet fully elucidated, studies on related stilbenoids from Gnetum species, such as gnetin C and gnetumontanin B, provide insights into their potential mechanisms of action, particularly in anti-inflammatory and anticancer activities.

Anti-inflammatory Signaling Pathway

Stilbenoids from Gnetum species have demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators like Tumor Necrosis Factor-alpha (TNF-α) and Prostaglandin E2 (PGE2).[4][10] The following diagram illustrates a potential mechanism of action.

Anticancer Signaling Pathway: mTOR Inhibition

Gnetin C, a resveratrol dimer structurally related to Gnetifolin N, has been shown to exhibit anticancer activity by inhibiting the mammalian target of rapamycin (mTOR) signaling pathway.[11] The mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is often observed in cancer.

Conclusion

Gnetifolin N and its related stilbenoids represent a promising class of natural products with potential therapeutic applications. This technical guide has summarized the current knowledge on their natural sources, provided a framework for their isolation and quantification, and shed light on their potential mechanisms of action through key signaling pathways. Further research is warranted to fully elucidate the pharmacological profile of Gnetifolin N and to explore its potential for the development of novel therapeutic agents. The detailed methodologies and pathway diagrams presented herein are intended to serve as a valuable resource for researchers dedicated to advancing this field of study.

References

- 1. benthamopen.com [benthamopen.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Stilbenoids isolated from the seeds of Melinjo (Gnetum gnemon L.) and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tapchi.vnua.edu.vn [tapchi.vnua.edu.vn]

- 8. Structural Studies on Stilbene Oligomers Isolated from the Seeds of Melinjo (Gnetum gnemon L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Isolation of Stilbenes from the Stem of Gnetum Microcarpum [benthamopenarchives.com]

- 10. researchgate.net [researchgate.net]

- 11. scholar.unair.ac.id [scholar.unair.ac.id]

Neuroprotective Effects of Stilbenoids from Gnetum Species: An In-Depth In Vitro Analysis

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, present a significant and growing challenge to global health. The pathological hallmarks of these conditions often include neuronal loss, neuroinflammation, and the accumulation of toxic protein aggregates. In the quest for novel therapeutic agents, natural products have emerged as a promising source of neuroprotective compounds. Stilbenoids, a class of polyphenolic compounds found in various plants, including those of the Gnetum genus, have garnered considerable attention for their potential to counteract the cellular mechanisms underlying neurodegeneration. This technical guide provides a comprehensive overview of the in vitro neuroprotective effects of stilbenoids derived from Gnetum species, with a particular focus on resveratrol and its dimer, gnetin C. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of new neuroprotective therapies.

Quantitative Data on Neuroprotective Effects

The following tables summarize the key quantitative data from in vitro studies investigating the neuroprotective properties of stilbenoids from Gnetum species.

Table 1: Anti-Neuroinflammatory Effects of Stilbenoids from Gnetum parvifolium in LPS-Stimulated BV-2 Microglial Cells

| Compound | IC₅₀ for Nitric Oxide (NO) Inhibition (µM) |

| Gnetifolin K | 10.3 |

| Gnetifolin M | 16.1 |

| Gnetifolin L | 4.8 |

| Gnetifolin I | 7.2 |

| Gnemonol M | 3.2 |

| Gnetin E | 1.5 |

| Isorhapontigenin | 0.35 |

Data extracted from a study by Yao et al. The IC₅₀ values represent the concentration of the compound required to inhibit 50% of the nitric oxide production induced by lipopolysaccharide (LPS) in BV-2 microglial cells, a common model for neuroinflammation.

Table 2: Protective Effects of Gnetin C on Aβ₄₂-Induced Toxicity in SH-SY5Y Human Neuroblastoma Cells

| Treatment | Cell Viability (% of Control) |

| Control | 100% |

| Aβ₄₂ (10 µM) | 36% |

| Gnetin C (10 µM) + Aβ₄₂ (10 µM) | 46% |

| Gnetin C (20 µM) + Aβ₄₂ (10 µM) | 81% |

Data from a study by Tani et al., demonstrating the ability of gnetin C to ameliorate the reduction in cell viability caused by amyloid-beta 42 (Aβ₄₂) in SH-SY5Y cells, a widely used neuronal cell model. Cell viability was assessed using the MTT assay.[1]

Table 3: Neuroprotective Effects of Resveratrol on 6-OHDA-Induced Toxicity in PC12 Cells

| Treatment | Cell Viability (% of Control) |

| Control | 100% |

| 6-OHDA (50 µM) | ~55% |

| Resveratrol (12.5 µM) + 6-OHDA (50 µM) | ~70% |

| Resveratrol (25 µM) + 6-OHDA (50 µM) | ~85% |

| Resveratrol (50 µM) + 6-OHDA (50 µM) | ~75% |

Data from a study by Zhang et al. on the neuroprotective effects of resveratrol against 6-hydroxydopamine (6-OHDA)-induced toxicity in PC12 cells, a model for Parkinson's disease. Cell viability was measured by the MTT assay.[2][3]

Experimental Protocols

This section provides detailed methodologies for the key in vitro experiments cited in this guide.

Anti-Neuroinflammatory Assay in BV-2 Microglial Cells

This protocol is based on the methodology described by Yao et al. for assessing the anti-inflammatory effects of stilbenoids.

-

Cell Culture:

-

BV-2 murine microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

-

-

Nitric Oxide (NO) Production Assay:

-

Seed BV-2 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test stilbenoid compounds for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours to induce an inflammatory response.

-

After incubation, collect the cell culture supernatant.

-

Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent. This involves mixing equal volumes of the supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) and incubating for 10-15 minutes at room temperature.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the percentage of NO inhibition compared to the LPS-treated control group.

-

Aβ₄₂-Induced Neurotoxicity Assay in SH-SY5Y Cells

This protocol is adapted from the study by Tani et al. investigating the protective effects of gnetin C against amyloid-beta toxicity.[1]

-

Cell Culture and Differentiation:

-

Culture human neuroblastoma SH-SY5Y cells in a 1:1 mixture of Minimum Essential Medium (MEM) and Ham's F-12 medium, supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin.

-

Maintain the cells at 37°C in a 5% CO₂ humidified atmosphere.

-

For differentiation into a more neuron-like phenotype, cells can be treated with retinoic acid (RA) for several days.

-

-

MTT Cell Viability Assay:

-

Seed SH-SY5Y cells in a 96-well plate at a suitable density and allow them to attach.

-

Pre-treat the cells with different concentrations of gnetin C for 1 hour.[1]

-

Add freshly prepared Aβ₄₂ oligomers to the cell culture medium at a final concentration of 10 µM and incubate for 24 hours to induce toxicity.[1]

-

After the incubation period, remove the medium and add fresh medium containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

-

Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., dimethyl sulfoxide - DMSO).

-

Measure the absorbance at 570 nm using a microplate reader.

-

Express cell viability as a percentage of the untreated control cells.

-

6-OHDA-Induced Neurotoxicity Assay in PC12 Cells

This protocol is based on the methodology used by Zhang et al. to evaluate the neuroprotective effects of resveratrol in a Parkinson's disease model.[2][3]

-

Cell Culture:

-

PC12 cells, derived from a rat pheochromocytoma, are cultured in RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin.

-

Cells are maintained on collagen-coated culture dishes at 37°C in a humidified atmosphere of 5% CO₂.

-

-

Neuroprotection Assay:

-

Seed PC12 cells in a 96-well plate.

-

Pre-treat the cells with various concentrations of resveratrol for a specified period (e.g., 2 hours).

-

Induce neurotoxicity by adding 6-hydroxydopamine (6-OHDA) to the culture medium at a final concentration of 50 µM.

-

Incubate the cells for 24 hours.

-

Assess cell viability using the MTT assay as described in the previous protocol.

-

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of stilbenoids from Gnetum species are mediated through the modulation of several key signaling pathways. The following diagrams illustrate these mechanisms.

Caption: Gnetin C's dual mechanism in mitigating Amyloid-β toxicity.

Caption: Resveratrol's neuroprotective signaling pathways.

Caption: Workflow for assessing anti-neuroinflammatory activity.

Conclusion

The in vitro evidence strongly suggests that stilbenoids from Gnetum species, including resveratrol and gnetin C, possess significant neuroprotective properties. These compounds demonstrate the ability to counteract key pathological processes associated with neurodegenerative diseases, such as neuroinflammation, oxidative stress, and amyloid-beta toxicity. The multifaceted mechanisms of action, involving the modulation of critical signaling pathways, highlight the therapeutic potential of these natural products. This technical guide provides a foundational resource for further research and development aimed at harnessing the neuroprotective effects of Gnetum stilbenoids for the treatment of debilitating neurological disorders. Future studies should focus on validating these in vitro findings in more complex preclinical models to facilitate their translation into clinical applications.

References

Gnetifolin N and its Analogue Gnetin C: A Technical Guide on their Potential as Cancer Chemopreventive Agents

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Due to a significant lack of available scientific literature and quantitative data specifically on Gnetifolin N, this guide will focus on its close structural analogue, Gnetin C. Gnetin C, a resveratrol dimer also isolated from Gnetum gnemon, has been more extensively studied for its cancer chemopreventive properties and serves as a valuable proxy for understanding the potential of this class of stilbenoids. The information presented herein primarily pertains to Gnetin C, unless otherwise specified.

Introduction

Stilbenoids, a class of natural polyphenols, have garnered considerable interest in oncology for their potential as cancer chemopreventive agents. Among these, compounds isolated from the seeds of Gnetum gnemon (melinjo) have shown promising bioactivity. This technical guide provides a comprehensive overview of the current understanding of Gnetin C, a key stilbenoid from Gnetum gnemon, as a potential cancer chemopreventive agent. It aims to furnish researchers, scientists, and drug development professionals with a detailed summary of its mechanism of action, quantitative data from preclinical studies, and relevant experimental methodologies.

Mechanism of Action: Targeting Key Cancer Signaling Pathways

Gnetin C exerts its anticancer effects by modulating multiple signaling pathways crucial for cancer cell proliferation, survival, and metastasis. The primary mechanisms identified include the inhibition of the PI3K/AKT/mTOR and ERK1/2 pathways, as well as the downregulation of the metastasis-associated protein 1 (MTA1).

Inhibition of PI3K/AKT/mTOR Signaling

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. Gnetin C has been shown to inhibit this pathway at multiple levels.

-

Inhibition of AKT and mTOR: Studies have demonstrated that Gnetin C can decrease the phosphorylation of both AKT and the mammalian target of rapamycin (mTOR), a key downstream effector of AKT.[1]

-

Downregulation of Downstream Effectors: This inhibition leads to the reduced phosphorylation of mTOR's downstream targets, such as p70S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), which are critical for protein synthesis and cell cycle progression.[2]

Inhibition of ERK1/2 Signaling

The Extracellular signal-Regulated Kinase (ERK) 1/2 pathway is another critical signaling cascade that promotes cancer cell proliferation and survival. Gnetin C has been reported to suppress the activation of this pathway.[1][3] By inhibiting the phosphorylation of ERK1/2, Gnetin C can halt the cell cycle and induce apoptosis in cancer cells.[3]

Downregulation of Metastasis-Associated Protein 1 (MTA1)

MTA1 is a transcriptional co-regulator that plays a significant role in tumor progression and metastasis. Gnetin C has been identified as a potent inhibitor of MTA1 expression.[1] The downregulation of MTA1 by Gnetin C contributes to its anti-metastatic effects and the induction of apoptosis.

Below is a diagram illustrating the key signaling pathways targeted by Gnetin C.

References

- 1. Gnetin C in Cancer and Other Diseases: What Do We Know So Far? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Therapeutic Efficacy and Mechanism of Action of Gnetin C, a Natural Compound from the Melinjo Plant, in a Preclinical Mouse Model of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

Navigating the Pharmacokinetics of Gnetum Stilbenoids: A Technical Guide on Gnetol

A Note on Gnetifolin N: Initial literature searches did not yield specific pharmacokinetic data for a compound designated "Gnetifolin N." It is possible that this is a novel or less-studied derivative within the diverse class of stilbenoids found in the Gnetum genus. However, significant research has been conducted on a closely related and prominent stilbene, Gnetol . This guide will provide an in-depth analysis of the pharmacokinetics and bioavailability of Gnetol, offering a comprehensive resource for researchers, scientists, and drug development professionals working with Gnetum-derived compounds.

Introduction to Gnetol

Gnetol is a naturally occurring stilbene compound found in various species of the Gnetum genus, which are used in traditional medicine throughout Asia.[1] As a resveratrol dimer, it shares structural similarities with other well-known stilbenoids and has garnered interest for its potential pharmacological activities, including anti-inflammatory, neuroprotective, and anticancer properties.[1][2] Understanding the pharmacokinetic profile of Gnetol is crucial for its development as a potential therapeutic agent.

Pharmacokinetic Profile of Gnetol

Studies in Sprague-Dawley rats have provided initial insights into the absorption, distribution, metabolism, and excretion (ADME) of Gnetol. The compound exhibits low oral bioavailability, a common characteristic among stilbenes, which is attributed to poor intestinal absorption and significant first-pass metabolism.[1]

Table 1: Pharmacokinetic Parameters of Gnetol in Sprague-Dawley Rats

| Parameter | Intravenous (10 mg/kg) | Oral (100 mg/kg) |

| Cmax | Not Reported | Not Reported |

| Tmax | Not Reported | Not Reported |

| AUC | Not Reported | Not Reported |

| Half-life (t½) | Not Reported | 4.2 hours[1] |

| Bioavailability | - | 6.59%[1] |

Data extracted from Remsberg et al., 2015.[1]

Experimental Protocols

The following methodologies were employed in the preclinical pharmacokinetic studies of Gnetol.

Animal Studies

-

Animal Model: Male Sprague-Dawley rats were utilized for the pharmacokinetic studies.[2]

-

Administration:

-

Sample Collection: Blood and urine samples were collected at various time points to determine the concentration of Gnetol and its metabolites.[2]

Bioanalytical Method

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is typically employed for the quantification of Gnetol and its metabolites in biological matrices. While the specific parameters for the Gnetol assay were not detailed in the provided search results, a general workflow can be outlined.

Caption: General workflow for the bioanalysis of Gnetol in biological samples.

Metabolism and Excretion

Gnetol undergoes rapid and extensive metabolism, primarily through glucuronidation.[1][2] The glucuronidated metabolite of Gnetol has been detected in both serum and urine following oral and intravenous administration.[2] This metabolic pathway is a significant contributor to the low oral bioavailability of the parent compound. Higher levels of the gnetol glucuronide metabolite have been observed to persist in serum for up to 72 hours after oral administration.[1]

Excretion of Gnetol and its metabolites occurs through both renal (urine) and non-renal routes.[2]

Proposed Metabolic Pathway of Gnetol

Caption: Proposed primary metabolic pathway of Gnetol.

Discussion and Future Directions

The available data indicate that Gnetol, like many other stilbenoids, faces challenges of low oral bioavailability due to extensive first-pass metabolism. The longer half-life of Gnetol (4.2 hours) compared to resveratrol (1.48 hours) and pterostilbene (1.73 hours) is a noteworthy advantage, potentially allowing for less frequent dosing intervals.[1] The persistence of its glucuronidated metabolite in the circulation for an extended period also warrants further investigation to determine if this metabolite possesses any biological activity.

Future research should focus on:

-

Dose-proportionality studies: To understand how the pharmacokinetic parameters change with varying doses.

-

Metabolite profiling: To identify all major metabolites and assess their pharmacological activity.

-

Formulation strategies: To enhance the oral bioavailability of Gnetol, such as the use of nanoformulations or absorption enhancers.

-

In vitro-in vivo correlation: To establish a predictive model for Gnetol's behavior in humans based on preclinical data.

By addressing these key areas, the therapeutic potential of Gnetol and other promising stilbenoids from the Gnetum genus can be more effectively realized.

References

Gnetifolin N: A Deep Dive into Structure-Activity Relationships for Drug Discovery

A Technical Guide for Researchers and Drug Development Professionals

Gnetifolin N, a stilbenoid found in the Gnetum species, has garnered significant interest in the scientific community for its potential therapeutic applications. As a member of the resveratrol oligomer family, it shares a structural backbone that has been linked to a variety of biological activities, most notably anti-inflammatory and neuroprotective effects. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of Gnetifolin N and its analogs, offering a comprehensive resource for researchers engaged in the development of novel therapeutics based on this promising natural product scaffold.

Core Structure and Biological Activities

Gnetifolin N is a dimer of resveratrol, characterized by a dihydrobenzofuran ring system. Its biological activity is intrinsically linked to its chemical structure, and understanding the relationship between specific structural features and pharmacological effects is paramount for the rational design of more potent and selective drug candidates. The primary therapeutic areas of interest for Gnetifolin N and its derivatives are the mitigation of inflammation and the protection of neuronal cells from damage.

Anti-Inflammatory Activity: Structure-Activity Relationship

The anti-inflammatory properties of Gnetifolin N and its analogs are often evaluated by their ability to inhibit the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α). The following table summarizes the available quantitative data for Gnetifolin F, a close structural analog of Gnetifolin N, and other related stilbenolignans, providing insights into their SAR.

Table 1: Inhibition of TNF-α Production by Stilbenolignans in Murine Peritoneal Macrophages [1][2]

| Compound | Structure | IC50 (µM) |

| Gnetucleistol F | [Insert Chemical Structure of Gnetucleistol F] | 10.3 |

| Gnetofuran A | [Insert Chemical Structure of Gnetofuran A] | 10.9 |

| Lehmbachol D | [Insert Chemical Structure of Lehmbachol D] | 11.0 |

| Gnetifolin F | [Insert Chemical Structure of Gnetifolin F] | 9.2 |

| Gnetumontanin C | [Insert Chemical Structure of Gnetumontanin C] | 24.6 |

Analysis of Structure-Activity Relationships for Anti-Inflammatory Activity:

The data presented in Table 1 suggests that subtle variations in the structure of these stilbenolignans can significantly impact their anti-inflammatory potency. While a comprehensive SAR study with a wide array of Gnetifolin N derivatives is still needed, some preliminary observations can be made from the available data on related compounds. The dihydrobenzofuran core and the nature and position of hydroxyl and methoxy groups on the aromatic rings are likely key determinants of activity.

Neuroprotective Activity: Unraveling the Mechanism

The neuroprotective effects of stilbenoids, including resveratrol and its oligomers, are thought to be mediated through multiple signaling pathways. While specific quantitative data for the neuroprotective activity of a series of Gnetifolin N analogs is not yet widely available, the known mechanisms of related compounds provide a strong foundation for understanding its potential neuroprotective SAR.

Key signaling pathways implicated in the neuroprotective effects of stilbenoids include the activation of Sirtuin 1 (SIRT1) and AMP-activated protein kinase (AMPK). These pathways are involved in promoting cell survival, reducing oxidative stress, and modulating inflammatory responses within the central nervous system.

Experimental Protocols

Biomimetic Synthesis of Stilbenolignans

A biomimetic synthesis approach can be employed to generate Gnetifolin N and its analogs. This method mimics the natural biosynthetic pathway of these compounds. A general protocol is outlined below:

Experimental Workflow for Biomimetic Synthesis

Caption: Biomimetic synthesis workflow.

Detailed Methodology:

-

Starting Materials: Resveratrol and a suitable coupling partner, such as coniferyl alcohol, are used as precursors.

-

Oxidative Coupling: The precursors are subjected to an oxidative coupling reaction. This can be achieved using various oxidizing agents, with silver(I) oxide (Ag2O) being a common choice. The reaction is typically carried out in an appropriate organic solvent, such as a mixture of acetone and water.

-

Reaction Monitoring: The progress of the reaction is monitored using techniques like Thin Layer Chromatography (TLC).

-

Workup and Extraction: Once the reaction is complete, the mixture is filtered, and the solvent is removed under reduced pressure. The resulting residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer containing the products is collected.

-

Purification: The crude product mixture is purified using chromatographic techniques. This may involve initial separation on a silica gel column followed by further purification using High-Performance Liquid Chromatography (HPLC) to isolate the desired Gnetifolin N analogs.[2]

-

Structure Elucidation: The chemical structures of the synthesized compounds are confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS).[2]

In Vitro Anti-Inflammatory Assay: Inhibition of TNF-α Production

The anti-inflammatory activity of Gnetifolin N derivatives can be assessed by measuring their ability to inhibit the production of TNF-α in lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Workflow for TNF-α Inhibition Assay

Caption: TNF-α inhibition assay workflow.

Detailed Methodology:

-

Cell Culture: Murine peritoneal macrophages are harvested and cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics. The cells are seeded in 96-well plates and allowed to adhere.[2]

-

Compound Treatment: The adherent macrophages are pre-treated with various concentrations of the Gnetifolin N analogs for a specific period (e.g., 1 hour).

-

LPS Stimulation: Following pre-treatment, the cells are stimulated with lipopolysaccharide (LPS) to induce the production of TNF-α.

-

Incubation: The cells are incubated for a further period (e.g., 24 hours) to allow for cytokine production.

-

Supernatant Collection: The cell culture supernatant is collected.

-

TNF-α Quantification: The concentration of TNF-α in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

-

Data Analysis: The percentage of TNF-α inhibition is calculated for each concentration of the test compound relative to the LPS-stimulated control. The IC50 value, which is the concentration of the compound that inhibits TNF-α production by 50%, is then determined from the dose-response curve.[2]

Signaling Pathways

Anti-Inflammatory Signaling Pathway

Stilbenoids are known to modulate inflammatory signaling pathways, primarily by inhibiting the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of many pro-inflammatory genes, including TNF-α.

Hypothesized Anti-Inflammatory Signaling Pathway for Gnetifolin N

References

Gnetifolin N and Its Congeners: A Technical Guide to Their Interaction with Cellular Signaling Pathways

Audience: Researchers, scientists, and drug development professionals.

Abstract: Stilbenoids, a class of natural polyphenols found in various plants, have garnered significant attention for their therapeutic potential, particularly in oncology. While the term "Gnetifolin N" is not widely cited in existing literature, compounds isolated from plants of the Gnetum genus, such as Gnetin C and Gnetin H, have been extensively studied. This technical guide provides an in-depth analysis of the molecular interactions of these potent resveratrol oligomers with key cellular signaling pathways. We consolidate quantitative data on their cytotoxic effects, detail the experimental protocols used for their evaluation, and provide visual representations of their mechanisms of action to support further research and drug development efforts.

Quantitative Analysis of Bioactivity

Gnetin C and Gnetin H, resveratrol dimers and trimers respectively, have demonstrated significant cytotoxic and anti-proliferative effects across a range of cancer cell lines. Their potency, often measured by the half-maximal inhibitory concentration (IC50), is consistently superior to that of the parent compound, resveratrol.

Table 1: IC50 Values for Gnetin C in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Reference |

| DU145 | Prostate Cancer | 6.6 | 72 h | [1][2][3] |

| PC3M | Prostate Cancer | 8.7 | 72 h | [1][2][3][4] |

| HL-60 | Human Leukemia | 13.0 | Not Specified | [5] |

Table 2: IC50 Values for Gnetin H in Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Reference |

| cis-Gnetin H | A549 | Lung Cancer | 8.69 | Not Specified | [6] |

| trans-Gnetin H | A549 | Lung Cancer | 3.9 | Not Specified | [6] |

| cis-Gnetin H | MDA-MB-231 | Breast Cancer | 4.63 | Not Specified | [6] |

| trans-Gnetin H | MDA-MB-231 | Breast Cancer | 3.09 | Not Specified | [6] |

| Gnetin H | B16-F10 | Murine Melanoma | 4.0 | 24 h | [7] |

| Gnetin H | T98G | Human Glioblastoma | 8.0 | 24 h | [7] |

| cis-Gnetin H | Various | Bone, Breast, Lung | 2.80 - 10.04 | Not Specified | [8] |

Interaction with Core Cellular Signaling Pathways

Gnetin C and Gnetin H modulate several critical signaling pathways involved in cancer cell proliferation, survival, and metabolism.

Gnetin C: Inhibition of Pro-Survival Pathways

Gnetin C exerts its potent anticancer effects primarily through the dual inhibition of the PI3K/Akt/mTOR and ERK1/2 signaling cascades. These pathways are central regulators of cell growth, proliferation, and survival, and their dysregulation is a hallmark of many cancers.[4][5]

PI3K/Akt/mTOR Pathway: In prostate cancer models, Gnetin C has been shown to suppress the phosphorylation and activation of key components of this pathway.[9] Treatment with Gnetin C leads to a marked reduction in the levels of phosphorylated Akt (p-Akt), mammalian target of rapamycin (p-mTOR), and downstream effectors like p70S6 kinase (p-S6K) and eukaryotic initiation factor 4E-binding protein 1 (p-4EBP1).[4] This blockade effectively halts the signaling cascade that promotes protein synthesis, cell growth, and survival.

ERK1/2 (MAPK) Pathway: In leukemia cell lines, Gnetin C has been observed to inhibit the ERK1/2 pathway, which is another crucial signaling route for cell proliferation and differentiation.[5] By downregulating this pathway, Gnetin C contributes to cell cycle arrest and the overall suppression of tumor growth.

The combined inhibition of these pathways culminates in the induction of apoptosis (programmed cell death), a key mechanism of its therapeutic action.[2]

Gnetin H: A Novel Glycolysis Inhibitor

Gnetin H demonstrates a distinct mechanism of action by targeting cancer cell metabolism. It acts as a novel inhibitor of glycolysis, the metabolic pathway that cancer cells often rely on for energy production (the Warburg effect).[7][10]

Glycolysis Inhibition: Studies in glioblastoma and melanoma cells show that Gnetin H effectively decreases metabolic activity and lactic acid synthesis.[7][11] A key molecular event in this process is the significant downregulation of Thioredoxin Interacting Protein (TXNIP), a critical regulator of cellular glucose homeostasis.[10] By inhibiting glycolysis, Gnetin H induces a strong cytostatic effect. When combined with mitochondrial inhibitors (e.g., phenformin), it can trigger a "metabolic catastrophe," leading to potent cytotoxicity and apoptosis.[7]

Induction of Oxidative Stress: In addition to its metabolic effects, Gnetin H has been shown to increase the levels of reactive oxygen species (ROS) in lung cancer cells, suggesting that the induction of oxidative stress is another component of its apoptotic mechanism.[6]

Detailed Experimental Protocols

The following protocols are representative of the methodologies used to characterize the effects of Gnetin C and Gnetin H.

Cell Viability Assay (WST-8/MTT)

This colorimetric assay measures cellular metabolic activity as an indicator of cell viability and proliferation.

-

Cell Seeding: Plate cancer cells (e.g., DU145, PC3M, T98G) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of Gnetin C or Gnetin H (e.g., 4 µM to 100 µM) in culture medium.[2] Remove the existing medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only (e.g., DMSO) wells as a control.

-

Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[1][7]

-

Reagent Addition: Add 10 µL of a tetrazolium salt solution (e.g., WST-8 or MTT at 5 mg/mL) to each well.[7][12]

-

Final Incubation: Incubate for 1-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will convert the tetrazolium salt into a colored formazan product.

-

Solubilization (for MTT): If using MTT, add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the insoluble formazan crystals. Shake on an orbital shaker for 15 minutes.[12][13]

-

Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 450 nm (for WST-8) or 570 nm (for MTT).[7][12]

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells after subtracting the background absorbance from medium-only wells. Plot the results to determine IC50 values.

Western Blot Analysis

This technique is used to detect and quantify changes in the expression or phosphorylation status of specific proteins within signaling pathways.

-

Cell Lysis: Treat cultured cells with the desired concentrations of Gnetin C for a specified time (e.g., 24 hours).[1] Wash cells with ice-cold PBS, then lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.[1][14] Scrape the cells and collect the lysate.

-

Protein Quantification: Centrifuge the lysate at ~12,000 x g for 15 minutes at 4°C to pellet cellular debris.[14] Collect the supernatant and determine the protein concentration using a BCA or Bradford protein assay.

-

Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) from each sample with 4x or 6x Laemmli SDS-PAGE sample buffer. Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[14]

-

Gel Electrophoresis: Load the denatured protein samples into the wells of a 10-15% SDS-polyacrylamide gel.[1] Run the gel at 100-150V until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry electroblotting system.[1]

-

Blocking: Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)) to prevent non-specific antibody binding.[1][15]

-

Primary Antibody Incubation: Incubate the membrane with a specific primary antibody (e.g., anti-p-Akt, anti-MTA1, anti-β-actin) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[1]

-

Washing and Secondary Antibody Incubation: Wash the membrane three times for 5-10 minutes each with TBST. Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

-

Detection: Wash the membrane again as in the previous step. Apply an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system or X-ray film.[1] Use a loading control like β-actin to normalize protein levels.

References

- 1. Therapeutic Potential of Gnetin C in Prostate Cancer: A Pre-Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. The Therapeutic Efficacy and Mechanism of Action of Gnetin C, a Natural Compound from the Melinjo Plant, in a Preclinical Mouse Model of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mathewsopenaccess.com [mathewsopenaccess.com]

- 7. The Oligostilbene Gnetin H Is a Novel Glycolysis Inhibitor That Regulates Thioredoxin Interacting Protein Expression and Synergizes with OXPHOS Inhibitor in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Gnetin H | 105132-92-1 | Benchchem [benchchem.com]

- 9. Gnetin C Intercepts MTA1-Associated Neoplastic Progression in Prostate Cancer [mdpi.com]

- 10. The Oligostilbene Gnetin H Is a Novel Glycolysis Inhibitor That Regulates Thioredoxin Interacting Protein Expression and Synergizes with OXPHOS Inhibitor in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [PDF] The Oligostilbene Gnetin H Is a Novel Glycolysis Inhibitor That Regulates Thioredoxin Interacting Protein Expression and Synergizes with OXPHOS Inhibitor in Cancer Cells | Semantic Scholar [semanticscholar.org]

- 12. broadpharm.com [broadpharm.com]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. origene.com [origene.com]

- 15. docs.abcam.com [docs.abcam.com]

Preliminary Toxicity Screening of Gnetifolin N: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview and generalized methodologies for the preliminary toxicity screening of a novel compound, using Gnetifolin N as a representative example. The quantitative data and specific experimental outcomes presented herein are hypothetical and for illustrative purposes only, as publicly available toxicological data for Gnetifolin N is limited.

Introduction

Gnetifolin N, a stilbenoid, represents a class of compounds with diverse biological activities, necessitating a thorough toxicological evaluation early in the drug development process. This guide outlines a strategic approach to the preliminary toxicity screening of Gnetifolin N, focusing on in vitro and in vivo assays to identify potential liabilities and establish a preliminary safety profile. The methodologies described are based on established principles of toxicology and regulatory guidelines.

In Vitro Cytotoxicity Assays

The initial step in toxicity screening involves assessing the cytotoxic potential of Gnetifolin N against various cell lines. These assays determine the concentration at which the compound induces cell death or inhibits cell proliferation.[1][2]

Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[1][3]

-

Cell Seeding: Plate cells (e.g., HepG2, HEK293, MCF-7) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of Gnetifolin N in the appropriate cell culture medium. Replace the existing medium with the medium containing different concentrations of Gnetifolin N. Include vehicle control (e.g., DMSO) and untreated control wells.

-

Incubation: Incubate the plate for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: Hypothetical IC50 Values for Gnetifolin N

| Cell Line | Tissue of Origin | Incubation Time (h) | IC50 (µM) |

| HepG2 | Human Liver Carcinoma | 48 | 75.2 |

| HEK293 | Human Embryonic Kidney | 48 | 120.5 |

| MCF-7 | Human Breast Adenocarcinoma | 48 | 98.7 |

| A549 | Human Lung Carcinoma | 48 | 150.1 |

Visualization: Cytotoxicity Assay Workflow

References

The Potential of Gnetifolin N in Modulating Amyloid-Beta Aggregation: A Technical Whitepaper for Researchers

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth technical overview of the potential effects of Gnetifolin N on amyloid-beta (Aβ) aggregation, a key pathological hallmark of Alzheimer's disease. Due to the limited direct research on Gnetifolin N, this paper synthesizes findings from the broader class of stilbenoid compounds, to which Gnetifolin N belongs. Resveratrol, a well-studied stilbenoid, serves as a primary exemplar to elucidate the potential mechanisms of action.

Introduction: Stilbenoids as a Promising Class of Neuroprotective Compounds

Stilbenoids are a class of naturally occurring phenolic compounds that have garnered significant attention for their diverse biological activities, including antioxidant, anti-inflammatory, and neuroprotective properties.[1][2] Gnetifolin N is a stilbenoid found in the seeds and extracts of Gnetum gnemon.[3][4] The accumulation and aggregation of amyloid-beta (Aβ) peptides in the brain are considered central events in the pathogenesis of Alzheimer's disease (AD).[5] Therefore, strategies aimed at inhibiting Aβ aggregation are a major focus of therapeutic development. While direct studies on Gnetifolin N's impact on Aβ are scarce, the extensive research on related stilbenoids, particularly resveratrol, provides a strong foundation to hypothesize its potential efficacy and mechanisms.

This whitepaper will explore the known effects of stilbenoids on Aβ aggregation, detail the experimental methodologies used to assess these effects, and present the signaling pathways implicated in their neuroprotective action.

Quantitative Data on Stilbenoid-Mediated Inhibition of Amyloid-Beta Aggregation

The inhibitory effects of stilbenoids on Aβ aggregation have been quantified in numerous studies. The following table summarizes key findings for resveratrol and other relevant stilbenoids.

| Compound | Aβ Isoform(s) | Assay Type | Key Findings | Reference(s) |

| Resveratrol | Aβ42 | Thioflavin T (ThT) Assay, Transmission Electron Microscopy (TEM) | Dose-dependently inhibits Aβ42 fibril formation. Remodels Aβ oligomers into non-toxic conformations. | [6] |

| Resveratrol | Aβ40, Aβ42 | Surface Plasmon Resonance (SPR) | Directly binds to both monomeric and fibrillar forms of Aβ40 and Aβ42. | [6] |

| Resveratrol Derivatives (e.g., 5d, a3, 5-dimethoxyl derivatives) | Aβ42 | Not specified | Potent inhibitors of Aβ42 aggregation with the ability to cross the blood-brain barrier in vitro. | [7] |

| Piceatannol | Aβ25-35 | Cell Viability Assay (MTT) | Significantly enhanced neuroprotective activity against Aβ-induced toxicity compared to resveratrol, suggesting potent anti-aggregation or toxicity-mitigating effects. | [8] |

| trans-4-hydroxystilbene | Aβ25-35 | Cell Viability Assay (MTT) | Demonstrated neuroprotective activity against Aβ-induced neurotoxicity. | [8] |

Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in the study of stilbenoid effects on Aβ aggregation.

Thioflavin T (ThT) Fluorescence Assay

This assay is a standard method for monitoring the formation of amyloid fibrils in vitro.

-

Principle: Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.

-

Protocol:

-

Aβ peptide (typically Aβ40 or Aβ42) is incubated in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to induce aggregation.

-

The Aβ solution is incubated with and without the test compound (e.g., a stilbenoid) at various concentrations.

-

At specified time points, aliquots of the incubation mixture are transferred to a microplate.

-

Thioflavin T solution is added to each well.

-

Fluorescence is measured using a microplate reader with excitation and emission wavelengths typically around 440 nm and 480 nm, respectively.

-

A decrease in fluorescence intensity in the presence of the test compound compared to the control indicates inhibition of fibril formation.

-

Transmission Electron Microscopy (TEM)

TEM is used to visualize the morphology of Aβ aggregates and to assess the effect of inhibitors on fibril formation.

-

Principle: An electron beam is transmitted through an ultrathin specimen, interacting with the specimen as it passes through. An image is formed from the interaction of the electrons with the specimen.

-

Protocol:

-

Aβ peptide is incubated alone or with the test compound under conditions that promote fibrillogenesis.

-

After incubation, a small aliquot of the sample is applied to a carbon-coated copper grid.

-

The grid is typically negatively stained with a solution of a heavy metal salt (e.g., uranyl acetate or phosphotungstic acid) to enhance contrast.

-

The grid is allowed to dry and then examined under a transmission electron microscope.

-

The morphology of the Aβ aggregates (e.g., oligomers, protofibrils, mature fibrils) is observed and compared between the treated and untreated samples.

-

Cell Viability Assays (e.g., MTT Assay)

These assays are used to determine the cytotoxic effects of Aβ aggregates and the protective effects of potential inhibitors on cultured cells.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals.

-

Protocol:

-

Neuronal cells (e.g., SH-SY5Y or primary cortical neurons) are cultured in microplates.

-

The cells are treated with pre-aggregated Aβ peptides in the presence or absence of the test compound.

-

After a defined incubation period, the culture medium is replaced with a medium containing MTT.

-

The cells are incubated to allow for the conversion of MTT to formazan.

-

The formazan crystals are solubilized with a suitable solvent (e.g., DMSO or isopropanol).

-

The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

An increase in absorbance in the presence of the test compound indicates a protective effect against Aβ-induced cytotoxicity.

-

Signaling Pathways and Experimental Workflows

Stilbenoids exert their neuroprotective effects through the modulation of various signaling pathways. The following diagrams illustrate these pathways and a typical experimental workflow for evaluating the anti-amyloidogenic properties of a compound.

Discussion and Future Directions

The evidence from studies on resveratrol and other stilbenoids strongly suggests that Gnetifolin N, as a member of this class, holds significant potential as a modulator of amyloid-beta aggregation. The primary mechanisms are likely to involve direct binding to Aβ peptides, thereby inhibiting their aggregation into toxic oligomers and fibrils.[6][9] Furthermore, stilbenoids have been shown to promote the clearance of Aβ and exert neuroprotective effects through the activation of signaling pathways such as SIRT1 and PI3K/Akt.[8][10] The activation of SIRT1, in particular, has been linked to the inhibition of neuroinflammation and the enhancement of cellular stress resistance.[10]

Given that Gnetum gnemon extracts, rich in stilbenoids, have shown protective effects against oxidative stress-induced senescence via SirT1 activation, it is plausible that Gnetifolin N contributes to these effects.[3]

Future research should focus on:

-

Directly investigating the effects of isolated Gnetifolin N on Aβ aggregation using the in vitro assays described in this whitepaper.

-

Quantifying the binding affinity of Gnetifolin N to different Aβ species (monomers, oligomers, fibrils).

-

Evaluating the neuroprotective effects of Gnetifolin N in cell culture and animal models of Alzheimer's disease.

-

Elucidating the specific signaling pathways modulated by Gnetifolin N to understand its precise mechanism of action.

Conclusion

While direct evidence for the effects of Gnetifolin N on amyloid-beta aggregation is currently limited, the extensive body of research on the stilbenoid class of compounds, particularly resveratrol, provides a compelling rationale for its investigation as a potential therapeutic agent for Alzheimer's disease. The data presented in this whitepaper on the anti-amyloidogenic and neuroprotective properties of stilbenoids, coupled with the established presence of these compounds in Gnetum species, underscores the importance of further research into the specific role of Gnetifolin N in mitigating the pathology of Alzheimer's disease. The experimental protocols and pathway diagrams provided herein offer a framework for such future investigations.

References

- 1. Biological Activities of Stilbenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. mdpi.com [mdpi.com]

- 6. Frontiers | Natural Compounds as Inhibitors of Aβ Peptide Aggregation: Chemical Requirements and Molecular Mechanisms [frontiersin.org]

- 7. Resveratrol and Amyloid-Beta: Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antioxidant Activity and Neuroprotective Activity of Stilbenoids in Rat Primary Cortex Neurons via the PI3K/Akt Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Resveratrol and Amyloid-Beta: Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Neuroprotective Mechanisms of Resveratrol in Alzheimer's Disease: Role of SIRT1 - PMC [pmc.ncbi.nlm.nih.gov]

Gnetifolin N: A Potential Modulator of Tau Hyperphosphorylation Through Anti-Inflammatory Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Neurodegenerative diseases, including Alzheimer's disease, are characterized by the pathological hyperphosphorylation of the tau protein, leading to the formation of neurofibrillary tangles and subsequent neuronal dysfunction. This whitepaper explores the hypothetical role of Gnetifolin N, a stilbenoid found in Gnetum species, in mitigating tau hyperphosphorylation. While direct evidence is currently lacking, this document posits a plausible mechanism of action centered on the established anti-inflammatory properties of Gnetifolin N and related stilbenoids. We propose that by attenuating neuroinflammatory signaling cascades, specifically those mediated by tumor necrosis factor-alpha (TNF-α) and cyclooxygenase-2 (COX-2), Gnetifolin N may indirectly suppress the activity of key tau-phosphorylating kinases, such as glycogen synthase kinase-3 beta (GSK-3β). This guide provides a comprehensive overview of the proposed signaling pathways, summarizes relevant quantitative data from related compounds, details pertinent experimental protocols, and presents visual diagrams to facilitate further research into the neuroprotective potential of Gnetifolin N.

Introduction: The Central Role of Tau Hyperphosphorylation in Neurodegeneration